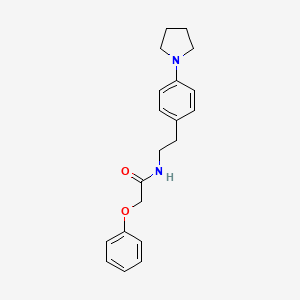

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a compound that features a phenoxy group, a pyrrolidine ring, and an acetamide moiety

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The pyrrolidine ring in the compound can lead to different biological profiles of drug candidates due to its different binding mode to enantioselective proteins .

Biochemical Pathways

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound can influence its pharmacokinetic profile .

Result of Action

It’s known that compounds with a pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Action Environment

The presence of the pyrrolidine ring in the compound can influence its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the following steps:

Formation of the Phenoxy Group: The phenoxy group can be introduced through the reaction of phenol with an appropriate halide under basic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

Formation of the Acetamide Moiety: The acetamide group is usually introduced through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The acetamide moiety can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Phenoxyacetamide Derivatives: Compounds with similar phenoxy and acetamide groups.

Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring.

Uniqueness

2-phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is unique due to the combination of its phenoxy, pyrrolidine, and acetamide moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Biological Activity

2-Phenoxy-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a synthetic organic compound that falls within the class of phenoxyacetamides. Its unique structural features, including a phenoxy group, a pyrrole ring, and an acetamide moiety, have drawn attention for potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes. Notably, it has been shown to inhibit:

- Enoyl ACP reductase : An enzyme involved in fatty acid biosynthesis.

- Dihydrofolate reductase : A critical enzyme in nucleotide synthesis.

These interactions suggest potential applications in metabolic disorders and cancer therapy.

Biological Activity Overview

Pharmacological Applications : The compound has been investigated for various pharmacological activities, including:

- Anticancer Activity : Preliminary studies have demonstrated that derivatives of acetamides, including this compound, exhibit cytotoxic effects against several human cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) .

- Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating neuronal activity. For instance, related derivatives have been evaluated for their anticonvulsant properties using animal models .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Cytotoxicity Studies :

- Anticonvulsant Screening :

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | Structure | Significant anticancer activity |

| N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide | Structure | Moderate cytotoxicity |

| N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide | Structure | Notable activity against multiple cancer cell lines |

Properties

IUPAC Name |

2-phenoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-20(16-24-19-6-2-1-3-7-19)21-13-12-17-8-10-18(11-9-17)22-14-4-5-15-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGKAEDLQYZRJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.